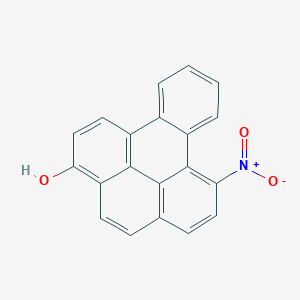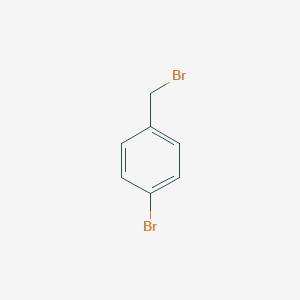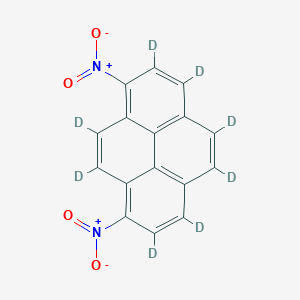
1,2,4,5,7,8,9,10-Octadeuterio-3,6-dinitropyrene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2,4,5,7,8,9,10-Octadeuterio-3,6-dinitropyrene (ODDNP) is a highly deuterated derivative of 3,6-dinitropyrene (DNP). ODDNP is a polycyclic aromatic hydrocarbon (PAH) that has been widely used in scientific research due to its unique properties.
Mecanismo De Acción
1,2,4,5,7,8,9,10-Octadeuterio-3,6-dinitropyrene is a potent mutagen and carcinogen that can cause DNA damage and mutations. The mechanism of action of 1,2,4,5,7,8,9,10-Octadeuterio-3,6-dinitropyrene involves the formation of reactive intermediates that can bind to DNA and form adducts. These adducts can cause mutations and lead to the development of cancer.
Efectos Bioquímicos Y Fisiológicos
1,2,4,5,7,8,9,10-Octadeuterio-3,6-dinitropyrene has been shown to induce oxidative stress and inflammation in cells. It can also disrupt cellular signaling pathways and alter gene expression. In animal studies, 1,2,4,5,7,8,9,10-Octadeuterio-3,6-dinitropyrene has been shown to cause liver damage and induce tumors.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1,2,4,5,7,8,9,10-Octadeuterio-3,6-dinitropyrene is a useful tool for studying the environmental fate and transport of PAHs, as well as the toxicity and carcinogenicity of PAHs. Its deuterated nature allows for easy differentiation from other PAHs in samples. However, 1,2,4,5,7,8,9,10-Octadeuterio-3,6-dinitropyrene is highly toxic and carcinogenic, which limits its use in lab experiments. Special precautions must be taken when handling and disposing of 1,2,4,5,7,8,9,10-Octadeuterio-3,6-dinitropyrene.
Direcciones Futuras
There are several future directions for research on 1,2,4,5,7,8,9,10-Octadeuterio-3,6-dinitropyrene. One area of research is the development of new methods for the detection and quantification of 1,2,4,5,7,8,9,10-Octadeuterio-3,6-dinitropyrene in environmental samples. Another area of research is the investigation of the effects of 1,2,4,5,7,8,9,10-Octadeuterio-3,6-dinitropyrene on human health. Further studies are needed to understand the mechanisms of action of 1,2,4,5,7,8,9,10-Octadeuterio-3,6-dinitropyrene and its potential role in the development of cancer. Additionally, research is needed to develop safer alternatives to 1,2,4,5,7,8,9,10-Octadeuterio-3,6-dinitropyrene for use in lab experiments.
Conclusion
In conclusion, 1,2,4,5,7,8,9,10-Octadeuterio-3,6-dinitropyrene is a highly deuterated derivative of DNP that has been widely used in scientific research. Its unique properties make it a useful tool for studying the environmental fate and transport of PAHs, as well as the toxicity and carcinogenicity of PAHs. However, its high toxicity and carcinogenicity limit its use in lab experiments. Further research is needed to understand the mechanisms of action of 1,2,4,5,7,8,9,10-Octadeuterio-3,6-dinitropyrene and its potential role in the development of cancer.
Métodos De Síntesis
1,2,4,5,7,8,9,10-Octadeuterio-3,6-dinitropyrene can be synthesized by replacing the hydrogen atoms in DNP with deuterium atoms. The synthesis of 1,2,4,5,7,8,9,10-Octadeuterio-3,6-dinitropyrene is a multi-step process that involves several chemical reactions. The first step is the nitration of pyrene to form 1-nitropyrene, which is then further nitrated to form DNP. Finally, DNP is deuterated to form 1,2,4,5,7,8,9,10-Octadeuterio-3,6-dinitropyrene. The deuterium atoms can be introduced using deuterated reagents such as deuterated sulfuric acid.
Aplicaciones Científicas De Investigación
1,2,4,5,7,8,9,10-Octadeuterio-3,6-dinitropyrene has been used in a variety of scientific research applications, including environmental monitoring, toxicology studies, and cancer research. 1,2,4,5,7,8,9,10-Octadeuterio-3,6-dinitropyrene is a useful tool for studying the environmental fate and transport of PAHs. It has been used to investigate the sources and distribution of PAHs in the atmosphere, soil, and water. 1,2,4,5,7,8,9,10-Octadeuterio-3,6-dinitropyrene has also been used in toxicology studies to evaluate the toxicity and carcinogenicity of PAHs. In cancer research, 1,2,4,5,7,8,9,10-Octadeuterio-3,6-dinitropyrene has been used to study the metabolism and DNA binding of PAHs in cancer cells.
Propiedades
Número CAS |
121700-15-0 |
|---|---|
Nombre del producto |
1,2,4,5,7,8,9,10-Octadeuterio-3,6-dinitropyrene |
Fórmula molecular |
C16H8N2O4 |
Peso molecular |
300.29 g/mol |
Nombre IUPAC |
1,2,4,5,7,8,9,10-octadeuterio-3,6-dinitropyrene |
InChI |
InChI=1S/C16H8N2O4/c19-17(20)13-7-3-9-1-2-10-4-8-14(18(21)22)12-6-5-11(13)15(9)16(10)12/h1-8H/i1D,2D,3D,4D,5D,6D,7D,8D |
Clave InChI |
BLYXNIHKOMELAP-PGRXLJNUSA-N |
SMILES isomérico |
[2H]C1=C(C2=C3C(=C(C(=C2[2H])[2H])[N+](=O)[O-])C(=C(C4=C(C(=C(C1=C43)[2H])[2H])[N+](=O)[O-])[2H])[2H])[2H] |
SMILES |
C1=CC2=C3C(=C(C=C2)[N+](=O)[O-])C=CC4=C(C=CC1=C43)[N+](=O)[O-] |
SMILES canónico |
C1=CC2=C3C(=C(C=C2)[N+](=O)[O-])C=CC4=C(C=CC1=C43)[N+](=O)[O-] |
Sinónimos |
3,6-Dinitropyrene-1,2,4,5,7,8,9,10-d8 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[3-[Fluoro(methyl)phosphoryl]oxypropyl]pyrene](/img/structure/B49315.png)
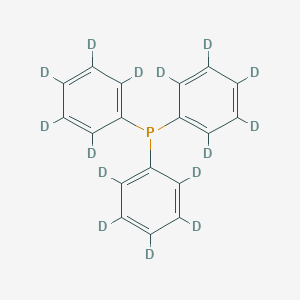
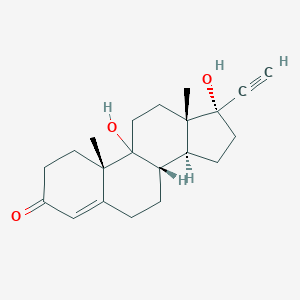
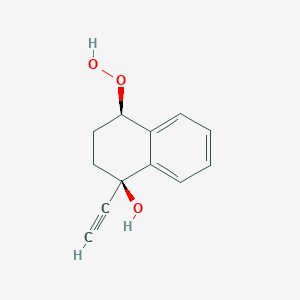
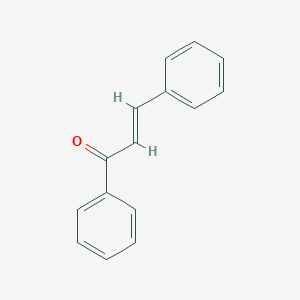
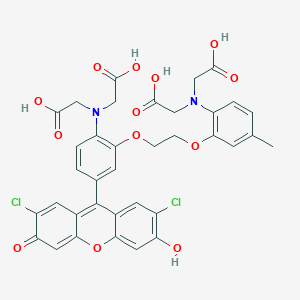
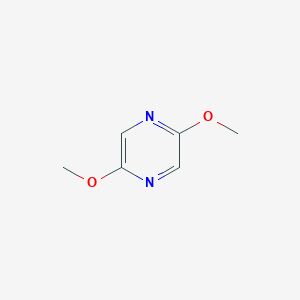
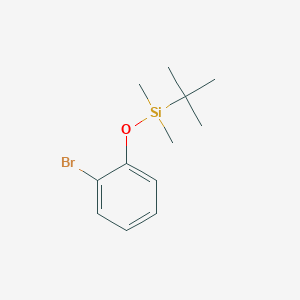
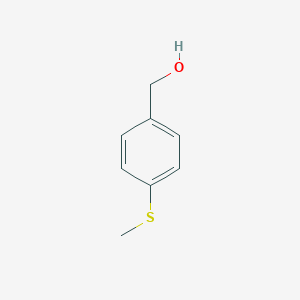
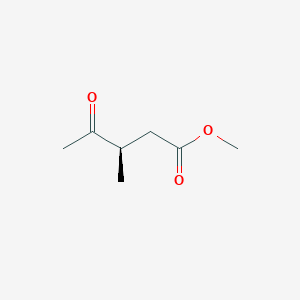
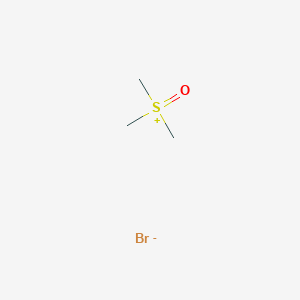
![6-Methyl-1,4-dioxaspiro[4.5]dec-6-ene](/img/structure/B49338.png)
